molecular formula C8H13N3O4 B13097507 6-((2,3-Dihydroxypropyl)amino)-5-methylpyrimidine-2,4(1H,3H)-dione

6-((2,3-Dihydroxypropyl)amino)-5-methylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B13097507
M. Wt: 215.21 g/mol
InChI Key: VQLAUWUXGXYPKO-UHFFFAOYSA-N
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Description

6-((2,3-Dihydroxypropyl)amino)-5-methylpyrimidine-2,4(1H,3H)-dione is a pyrimidine-dione derivative characterized by a 5-methyl substitution on the pyrimidine ring and a 2,3-dihydroxypropylamino group at position 4. The dihydroxypropyl moiety enhances its hydrophilicity, making it distinct from simpler pyrimidine analogs like thymine (5-methylpyrimidine-2,4(1H,3H)-dione) .

Properties

Molecular Formula

C8H13N3O4

Molecular Weight

215.21 g/mol

IUPAC Name

6-(2,3-dihydroxypropylamino)-5-methyl-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C8H13N3O4/c1-4-6(9-2-5(13)3-12)10-8(15)11-7(4)14/h5,12-13H,2-3H2,1H3,(H3,9,10,11,14,15)

InChI Key

VQLAUWUXGXYPKO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=O)NC1=O)NCC(CO)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((2,3-Dihydroxypropyl)amino)-5-methylpyrimidine-2,4(1H,3H)-dione typically involves the reaction of 5-methyluracil with 2,3-dihydroxypropylamine. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified using recrystallization techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.

    Reduction: Reduction reactions can occur at the carbonyl groups of the pyrimidine ring.

    Substitution: Nucleophilic substitution reactions can take place at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

6-((2,3-Dihydroxypropyl)amino)-5-methylpyrimidine-2,4(1H,3H)-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives.

    Biology: The compound can be used in studies related to nucleic acid analogs and enzyme inhibitors.

    Industry: The compound can be used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-((2,3-Dihydroxypropyl)amino)-5-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects such as antiviral or anticancer activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Pyrimidine-dione derivatives differ primarily in substituents at positions 1, 3, 5, and 5. Below is a comparative analysis of key analogs:

Compound Substituents Key Features Evidence Source
6-((2,3-Dihydroxypropyl)amino)-5-methylpyrimidine-2,4(1H,3H)-dione 5-methyl, 6-(2,3-dihydroxypropylamino) High hydrophilicity due to diol group; potential for hydrogen bonding. Implied by naming
6-[(3-Hydroxy-2-hydroxymethyl)propyl]-3-methoxymethyl-5-methylpyrimidin-2,4-dione (Compound 9) 5-methyl, 6-(3-hydroxy-2-hydroxymethylpropyl), 3-methoxymethyl Methoxymethyl at N3 increases lipophilicity; hydroxyl groups retain solubility. NMR data confirm stereochemistry .
6-Amino-5-[(2-morpholin-4-ylethyl)amino]-1-propylpyrimidine-2,4-dione 6-amino, 5-(morpholinylethylamino), 1-propyl Bulky morpholine group may enhance CNS penetration; propyl chain affects metabolic stability .
6-Amino-1-isobutyl-5-[(3-methoxypropyl)amino]pyrimidine-2,4-dione 6-amino, 5-(3-methoxypropylamino), 1-isobutyl Isobutyl and methoxypropyl groups improve membrane permeability but reduce solubility .
6-((4-(2,3-Dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4-dione 6-(piperidinylmethyl), 4-(2,3-dimethylphenoxy) Piperidine and aromatic substituents suggest antimicrobial activity (e.g., anti-tuberculosis) .
Thymine (5-methylpyrimidine-2,4(1H,3H)-dione) 5-methyl Simplest analog; foundational in DNA/RNA synthesis; lacks functionalization for targeted therapy .

Physicochemical Properties

  • Solubility : The dihydroxypropyl group in the target compound enhances water solubility compared to analogs with methoxymethyl (Compound 9) or morpholine () groups. However, it is less lipophilic than derivatives with isobutyl or aromatic substituents .
  • Stability : Methoxymethyl-protected derivatives (e.g., Compound 9) show improved stability under acidic conditions compared to unprotected diols, as hydroxyl groups are prone to oxidation .

Biological Activity

6-((2,3-Dihydroxypropyl)amino)-5-methylpyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative known for its unique chemical structure and potential biological applications. This compound's structure includes a pyrimidine ring substituted with a 2,3-dihydroxypropyl group and a methyl group, making it an interesting subject for both chemical and biological studies. The compound has garnered attention due to its potential therapeutic properties, particularly in the fields of antiviral and anticancer research.

The molecular formula of this compound is C8H12N2O4C_8H_{12}N_2O_4, with a molecular weight of 200.19 g/mol. The IUPAC name for this compound is 6-(2,3-dihydroxypropyl)-5-methyl-1H-pyrimidine-2,4-dione.

PropertyValue
Molecular FormulaC8H12N2O4
Molecular Weight200.19 g/mol
IUPAC Name6-(2,3-dihydroxypropyl)-5-methyl-1H-pyrimidine-2,4-dione
InChIInChI=1S/C8H12N2O4/c1-4-6(2-5(12)3-11)9-8(14)10-7(4)13/h5,11-12H,2-3H2,1H3,(H2,9,10,13,14)
InChI KeyLSDREOWZERBZTH-UHFFFAOYSA-N
Canonical SMILESCC1=C(NC(=O)NC1=O)CC(CO)O

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Interaction : It may inhibit or activate specific enzymes involved in metabolic pathways.
  • DNA/RNA Interaction : The compound can modulate genetic expression and replication processes.
  • Cellular Signaling : It influences cellular signaling pathways that alter cell behavior.

Therapeutic Potential

Research indicates that this compound has potential applications in:

  • Antiviral Activity : Studies suggest that it may interfere with viral replication mechanisms.
  • Anticancer Properties : Preliminary data indicate its efficacy in inhibiting the proliferation of cancer cells.

Case Studies and Research Findings

Several studies have explored the biological activity of pyrimidine derivatives similar to this compound:

  • Anticancer Activity : A study demonstrated that related compounds exhibited significant cytotoxic effects against human leukemia cell lines (K562), showing the potential for similar activity in this compound .
  • Antiviral Properties : Research highlighted the efficacy of pyrimidine derivatives in inhibiting viral DNA synthesis, suggesting that this compound could share these properties .

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